molecular formula C10H12Cl2Si B15129548 (p-Methylphenethyl)methyldichlorosilane

(p-Methylphenethyl)methyldichlorosilane

Cat. No.: B15129548
M. Wt: 231.19 g/mol
InChI Key: HYFVOKNRMZCJAM-UHFFFAOYSA-N
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Description

(p-Methylphenethyl)methyldichlorosilane (CAS: SIM6511.0) is a chlorinated organosilane compound featuring a methylphenethyl group (C₆H₄(CH₃)CH₂CH₂–) attached to a silicon atom with one methyl and two chlorine substituents. Its molecular formula is C₁₀H₁₄Cl₂Si, and it has a molecular weight of 233.0 g/mol. This compound is primarily used in hydrophobic coatings, particularly for applications requiring compatibility with styrenics and acrylics . Its structure balances reactivity (due to chlorine substituents) and hydrophobicity (from the aromatic methylphenethyl group).

Properties

Molecular Formula

C10H12Cl2Si

Molecular Weight

231.19 g/mol

InChI

InChI=1S/C10H12Cl2Si/c1-8-2-4-9(5-3-8)6-7-13-10(11)12/h2-5,10H,6-7H2,1H3

InChI Key

HYFVOKNRMZCJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(p-Methylphenethyl)methyldichlorosilane can be synthesized through the reaction of p-methylphenethyl alcohol with methyldichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

(p-Methylphenethyl)methyldichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Condensation: Siloxane polymers or oligomers.

Scientific Research Applications

(p-Methylphenethyl)methyldichlorosilane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (p-Methylphenethyl)methyldichlorosilane involves its reactivity with nucleophiles and its ability to form siloxane bonds. The compound’s chlorosilane groups are highly reactive, allowing it to participate in various chemical reactions that modify surfaces or create new materials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of (p-methylphenethyl)methyldichlorosilane with analogous organosilanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Si Reactive Groups Key Applications
This compound C₁₀H₁₄Cl₂Si 233.0 Methyl, p-methylphenethyl, 2Cl Cl⁻ Hydrophobic coatings (styrenics)
(3-Phenylpropyl)-methyldichlorosilane C₁₀H₁₄Cl₂Si 217.0 Methyl, 3-phenylpropyl, 2Cl Cl⁻ Transparent superhydrophobic surfaces
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane C₁₁H₇Cl₂F₁₇Si 561.1 Methyl, perfluorodecyl, 2Cl Cl⁻ High chemical resistance coatings
Dimethyldichlorosilane C₂H₆Cl₂Si 129.1 2 Methyl, 2Cl Cl⁻ Silicone polymer precursor
Methyltrichlorosilane CH₃Cl₃Si 149.5 Methyl, 3Cl Cl⁻ Waterproofing agent
Ethylphenethyltrimethoxysilane C₁₃H₂₂O₃Si 254.1 Ethylphenethyl, 3OMe OMe⁻ Low-reactivity coatings

Reactivity and Hydrolysis Behavior

  • Chloride vs. Methoxy Groups: Chloride substituents (e.g., in this compound) hydrolyze rapidly in moisture, forming silanol intermediates that crosslink into hydrophobic networks. Methoxy groups (e.g., in ethylphenethyltrimethoxysilane) hydrolyze more slowly, enabling controlled film formation .
  • Fluorinated Chains : The perfluorodecyl group in 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane enhances chemical resistance but reduces solubility in organic solvents .
  • Substituent Bulk : Bulky groups like t-butyl (in p-(t-butyl)phenethyltrichlorosilane) improve steric protection, reducing hydrolysis rates .

Application-Specific Performance

Compound Hydrophobicity Compatibility Reactivity Chemical Resistance
This compound High Styrenics Moderate Moderate
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane Extreme Fluoropolymers High Excellent
Ethylphenethyltrimethoxysilane Moderate Acrylics Low Low

Research Findings and Industrial Relevance

  • Hydrophobic Coatings : this compound outperforms aliphatic silanes (e.g., dimethyldichlorosilane) in aromatic polymer compatibility due to its phenyl group .
  • Fluorinated Analogs : While 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane offers superior resistance, its high cost limits use to niche applications .
  • Safety vs. Reactivity Trade-off : Methyltrichlorosilane’s three chloride groups increase reactivity but also elevate hazards (e.g., Acute Tox. 3, H314) compared to dichlorinated analogs .

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